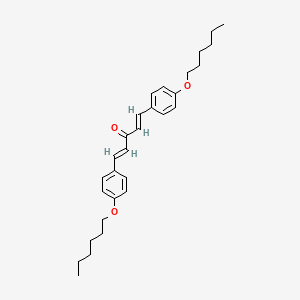![molecular formula C16H13ClF6N2O B2379514 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride CAS No. 546114-56-1](/img/structure/B2379514.png)
4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C16H13ClF6N2O and its molecular weight is 398.73. The purity is usually 95%.
BenchChem offers high-quality 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
Research on related trifluoromethyl compounds has shown significant insights into their molecular structure and hydrogen bonding capabilities. For example, Boere et al. (2011) examined five related N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, finding strong intramolecular N-H...N hydrogen bonding and additional intermolecular hydrogen bonds in various configurations (Boere et al., 2011).
Synthesis and Reactivity
The synthesis of related trifluoromethyl compounds has been a subject of interest in the scientific community. Zanatta et al. (1998) explored the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines from β-alkoxyvinyl trifluoromethyl ketones, highlighting the reactivity of these compounds under different conditions (Zanatta et al., 1998).
Novel Pyrimidines
Harutyunyan et al. (2020) reported on the reactions of benzamidine and its derivatives with chalcones, leading to the creation of novel pyrimidines with extended π-conjugated chains. This research indicates the potential for creating diverse chemical structures involving trifluoromethyl groups (Harutyunyan et al., 2020).
Crystal Structure Analysis
Li et al. (2005) analyzed the crystal structures of three trifluoromethyl-substituted compounds, observing similarities in dihedral angles and distances between atoms. This research aids in understanding the structural characteristics of trifluoromethyl compounds (Li et al., 2005).
Synthetic Protocol Development
Feng and Ngai (2016) developed a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, indicating the potential for facile synthesis of trifluoromethoxylated aromatic compounds with desirable properties (Feng & Ngai, 2016).
Synthesis of Novel Fluorine-containing Compounds
Yu Xin-hai (2010) synthesized novel fluorine-containing compounds, demonstrating their potential in creating materials with unique properties, like high thermal stability and solubility in organic solvents (Yu Xin-hai, 2010).
Characterization of Polyimides
Liu et al. (2002) synthesized and characterized organosoluble polyimides with trifluoromethyl-substituted benzene, contributing to the development of materials with good solubility and thermal stability (Liu et al., 2002).
Inhibition of Gene Expression
Palanki et al. (2000) explored the structure-activity relationship of trifluoromethylpyrimidine derivatives as inhibitors of NF-kappaB and AP-1 gene expression, indicating potential biomedical applications (Palanki et al., 2000).
Propriétés
IUPAC Name |
4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O.ClH/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22;/h1-8H,9H2,(H2,23,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVOQXIYBOXFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)
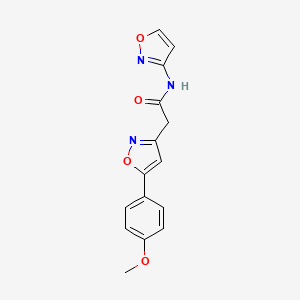

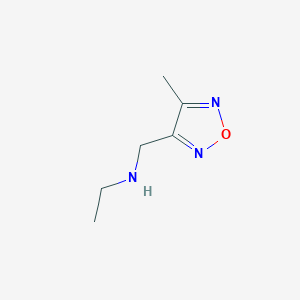
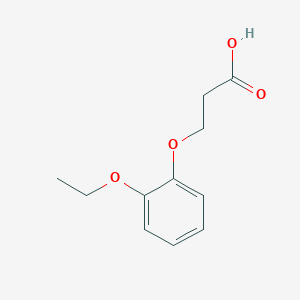
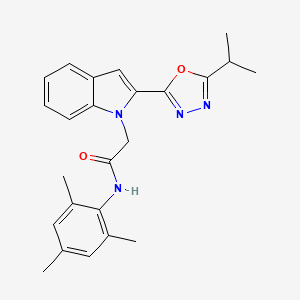
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)
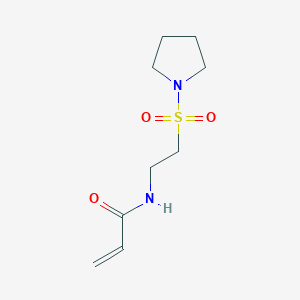

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)

![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)
